molecular formula C15H12O6 B140448 6,6'-Methylenebis-1,3-benzodioxol-5-ol CAS No. 78188-48-4

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Cat. No. B140448
CAS RN: 78188-48-4
M. Wt: 288.25 g/mol
InChI Key: PMMQCXVUBOIIPG-UHFFFAOYSA-N
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Description

6,6’-Methylenebis-1,3-benzodioxol-5-ol, also known as Bis(5-hydroxy-1,3-benzodioxo6-yl)methane, is a chemical compound with the molecular formula C15H12O6 . It has a molecular weight of 288.25 . This compound appears as a pale orange solid . It is used as an antioxidant .


Molecular Structure Analysis

The InChI key for 6,6’-Methylenebis-1,3-benzodioxol-5-ol is PMMQCXVUBOIIPG-UHFFFAOYSA-N . The canonical SMILES representation is C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O .


Physical And Chemical Properties Analysis

6,6’-Methylenebis-1,3-benzodioxol-5-ol is a pale orange solid . It has a molecular weight of 288.25 . The InChI key is PMMQCXVUBOIIPG-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer and Antibacterial Applications

6,6'-Methylenebis-1,3-benzodioxol-5-ol derivatives have been explored for their potential in anticancer and antibacterial applications. A study conducted by Gupta et al. (2016) on 2-phenyl 1,3-benzodioxole derivatives, including this compound, revealed these compounds' efficacy in exhibiting anticancer and antibacterial potency. This study also highlighted their DNA binding capacity, indicating potential as anticancer and antibacterial agents with the capability of binding to DNA (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Photocatalytic Applications

The photocatalytic preparation of 2-substituted 1,3-benzodioxoles, including derivatives of this compound, was reported by Ravelli, Albini, and Fagnoni (2011). Their method demonstrated a mild and general approach for synthesizing potentially bioactive 2-substituted-1,3-benzodioxoles, suggesting applications in photocatalytic processes (Ravelli, Albini, & Fagnoni, 2011).

Analysis and Characterization Applications

This compound is also significant in analytical chemistry. For instance, Srivastava et al. (2000) developed a high-performance thin-layer chromatographic method for determining benzodioxanes, including this compound, in Piper mullesua extract. This method provides a precise and rapid way to analyze such compounds in various matrices (Srivastava, Gupta, Verma, & Kumar, 2000).

Structural and Molecular Studies

The compound has been a subject of interest in structural and molecular studies. A study conducted by Sarveswari, Vijayakumar, Mathew, Mendoza-Meroño, and García‐Granda (2011) on (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one, a related compound, focused on its crystal structure, offering insights into the molecular arrangement and interactions of such compounds (Sarveswari, Vijayakumar, Mathew, Mendoza-Meroño, & García‐Granda, 2011).

properties

IUPAC Name

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQCXVUBOIIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445846
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78188-48-4
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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